molecular formula C18H18BrNO3 B8557913 methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate

methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate

Cat. No.: B8557913
M. Wt: 376.2 g/mol
InChI Key: OBSJSJLNMLKSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methyl ester group, a brominated benzoyl group, and two methyl groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 5-bromo-2-methylbenzoic acid.

    Esterification: The brominated acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 5-bromo-2-methylbenzoate.

    Amidation: The ester is reacted with 4-amino-3,5-dimethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohol.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The brominated benzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the amino and dimethyl groups.

    Methyl 4-amino-2-bromobenzoate: Similar structure but lacks the dimethyl groups.

    Methyl 4-[(2-methyl-benzoyl)amino]-3,5-dimethyl-benzoate: Similar structure but lacks the bromine atom.

Uniqueness

methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is unique due to the presence of both the brominated benzoyl group and the dimethyl groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

methyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C18H18BrNO3/c1-10-5-6-14(19)9-15(10)17(21)20-16-11(2)7-13(8-12(16)3)18(22)23-4/h5-9H,1-4H3,(H,20,21)

InChI Key

OBSJSJLNMLKSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methylbenzoic acid (2.0 g, 0.008 mol) in CH2Cl2 (20 mL) at 0° C. are added methyl 4-amino-3,5-dimethylbenzoate (1.28 g, 0.0072, see preparation 12) and N,N-diisopropylethylamine (4.12 g, 0.032 mol). After stirring the reaction mixture for 10 minutes, 1-propanephosphonic acid cyclic anhydride (50% solution in ethyl acetate, 7.63 g, 0.024 mol) is added via syringe and stirred at 50° C. After 16 hours, the solvent is removed under reduced pressure and the residue is diluted with water and extracted twice with ethyl acetate. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 12% ethyl acetate in hexane to give the title compound as a white solid (2.9 g, 97%). Mass spectrum (m/z): 376.0 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step Two
Yield
97%

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